![molecular formula C14H11Cl2NO2 B5731830 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine](/img/structure/B5731830.png)
1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine is a chemical compound that has been the subject of extensive scientific research. This compound is known for its potential therapeutic properties and has been studied for its use in various applications.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine. One area of research could be to further investigate its potential anti-inflammatory properties and its use in treating inflammatory diseases. Another area of research could be to study its potential as an anti-cancer agent and its use in cancer therapy. Additionally, more research is needed to understand its potential as an anti-viral agent and its use in treating viral infections.
Synthesis Methods
The synthesis of 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine involves the reaction of 2,6-dichlorobenzyl chloride with 1,3-benzodioxole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-2-1-3-12(16)10(11)7-17-9-4-5-13-14(6-9)19-8-18-13/h1-6,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHWRWRRUMZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5463940 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.